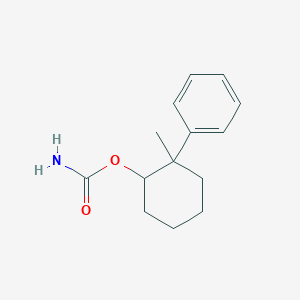
2-Methyl-2-phenylcyclohexyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylcyclohexyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. The unique structure of this compound, which includes a cyclohexyl ring substituted with methyl and phenyl groups, imparts distinct chemical and physical properties that make it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylcyclohexyl carbamate can be achieved through several methods. One common approach involves the reaction of 2-Methyl-2-phenylcyclohexanol with phosgene or phosgene derivatives in the presence of a base to form the corresponding carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene or its derivatives due to the efficiency and high yield of the reaction. The process is carried out under controlled conditions to ensure safety and minimize environmental impact. Additionally, alternative methods such as the use of dimethyl carbonate in a flow-system synthesis have been explored to reduce the reliance on hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylcyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylcyclohexyl carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylcyclohexyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . Additionally, the compound’s ability to permeate cell membranes enhances its effectiveness in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
2-Methyl-2-phenylcyclohexyl carbamate is unique due to its cyclohexyl ring structure, which imparts greater stability and specificity in its interactions with biological targets compared to simpler carbamates like methyl or ethyl carbamate. The presence of the phenyl group also enhances its lipophilicity, allowing for better membrane permeability and bioavailability .
Propiedades
Número CAS |
5465-93-0 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(2-methyl-2-phenylcyclohexyl) carbamate |
InChI |
InChI=1S/C14H19NO2/c1-14(11-7-3-2-4-8-11)10-6-5-9-12(14)17-13(15)16/h2-4,7-8,12H,5-6,9-10H2,1H3,(H2,15,16) |
Clave InChI |
ACCLPWAXDNXWOT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1OC(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
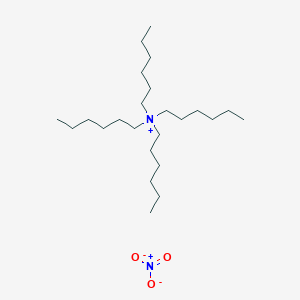
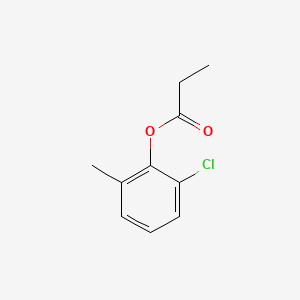
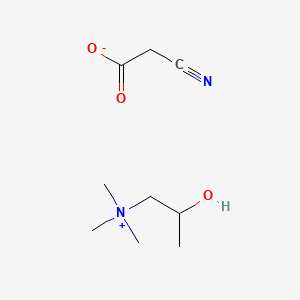
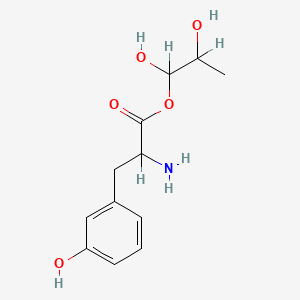
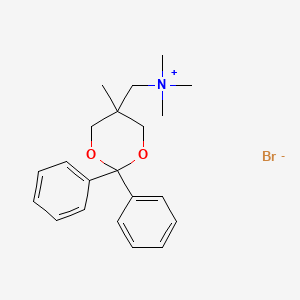
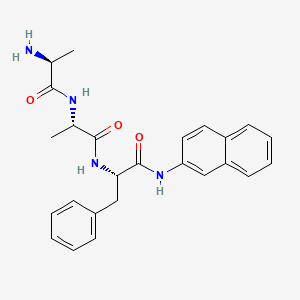
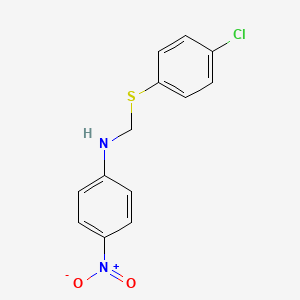
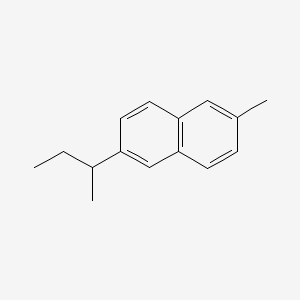
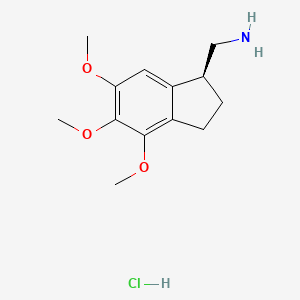
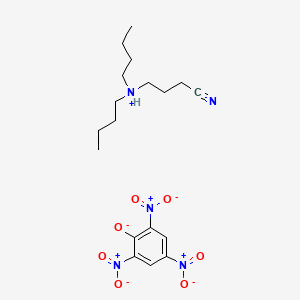
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
